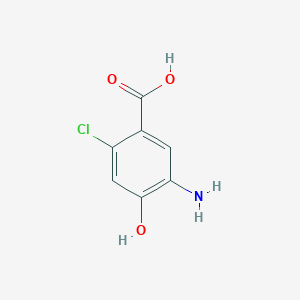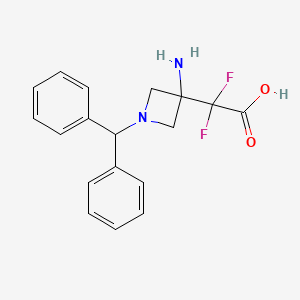![molecular formula C26H30Ba2N8O22P2 B12863425 Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate is a complex organic compound that features a barium ion coordinated to a highly functionalized organic ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the organic ligand, which involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of various functional groups through selective reactions. The final step involves the coordination of the barium ion to the ligand under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry studies, exploring its ability to form complexes with various metal ions.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, the compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate exerts its effects involves its interaction with specific molecular targets. The barium ion can coordinate with various biological molecules, potentially altering their function or activity. The organic ligand may also interact with enzymes or receptors, modulating their activity through binding or inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other barium-coordinated organic ligands with functionalized imidazo[1,2-a]pyridine cores. Examples include:
- Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl sulfate
- Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl nitrate
Uniqueness
The uniqueness of Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C26H30Ba2N8O22P2 |
|---|---|
Molekulargewicht |
1143.2 g/mol |
IUPAC-Name |
[(2R,3R,4R)-5-[(2-amino-5,8-dioxo-6,7-dihydroimidazo[1,2-a]pyridine-3-carbonyl)amino]-2,3,4-trihydroxy-5-oxopentyl] phosphate;barium(2+) |
InChI |
InChI=1S/2C13H17N4O11P.2Ba/c2*14-10-7(17-6(20)2-1-4(18)11(17)15-10)12(23)16-13(24)9(22)8(21)5(19)3-28-29(25,26)27;;/h2*5,8-9,19,21-22H,1-3,14H2,(H,16,23,24)(H2,25,26,27);;/q;;2*+2/p-4/t2*5-,8-,9-;;/m11../s1 |
InChI-Schlüssel |
HCEIDKWYTLRRQP-XWHBYMELSA-J |
Isomerische SMILES |
C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)[C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)[C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Ba+2].[Ba+2] |
Kanonische SMILES |
C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)C(C(C(COP(=O)([O-])[O-])O)O)O.C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)



![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)



![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)

